molecular formula C12H21NO B13160798 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol

9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol

Katalognummer: B13160798
Molekulargewicht: 195.30 g/mol
InChI-Schlüssel: KMTGNYGRKHLSMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol is a bicyclic amine derivative characterized by a rigid azabicyclo[3.3.1]nonane skeleton substituted with a cyclopropylmethyl group at the 9-position and a hydroxyl group at the 3-position. This compound belongs to a broader class of 9-azabicyclo[3.3.1]nonane derivatives, which are of significant interest in medicinal chemistry due to their structural rigidity and ability to interact with biological targets such as sigma receptors . Its synthesis typically involves catalytic hydrogenation of the corresponding ketone precursor (e.g., 9-azabicyclo[3.3.1]nonan-3-one) using ruthenium-based catalysts, as described in methods for similar derivatives .

Eigenschaften

Molekularformel

C12H21NO

Molekulargewicht

195.30 g/mol

IUPAC-Name

9-(cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol

InChI

InChI=1S/C12H21NO/c14-12-6-10-2-1-3-11(7-12)13(10)8-9-4-5-9/h9-12,14H,1-8H2

InChI-Schlüssel

KMTGNYGRKHLSMT-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC(CC(C1)N2CC3CC3)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Stepwise Synthetic Route (Based on Related Azabicyclo Compounds)

A representative synthetic route adapted from related azabicyclo[3.3.1]nonane derivatives includes the following key steps:

Step Reaction Reagents/Conditions Outcome
1 Formation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one Condensation of acetone-1,3-dicarboxylic acid with glutaraldehyde and benzylamine in aqueous acidic medium at 0–10 °C Intermediate bicyclic ketone with benzyl protecting group
2 Reduction to 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol Sodium borohydride reduction in aqueous medium Secondary alcohol intermediate
3 Acid-catalyzed transformation to olefin intermediate Treatment with sulfuric acid Formation of olefinic intermediate
4 Hydrogenation and debenzylation Pd(OH)2/C catalyst under hydrogen atmosphere, 50 psi, 50 °C Formation of 9-azabicyclo[3.3.1]nonane core
5 Introduction of cyclopropylmethyl substituent Alkylation of nitrogen with cyclopropylmethyl halide or equivalent Target compound 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol

This approach is adapted from detailed procedures for related compounds such as 9-azabicyclo[3.3.1]nonane derivatives, which share the bicyclic nitrogen-containing scaffold and hydroxyl functionalization.

Specific Synthetic Details

  • Starting Materials : Acetone-1,3-dicarboxylic acid and glutaraldehyde are commonly used to build the bicyclic ring system.
  • Key Intermediate : 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one is formed by condensation and then reduced to the corresponding alcohol.
  • Protecting Group Strategy : Benzyl protection on nitrogen facilitates purification and selective transformations.
  • Hydrogenolysis Step : Removal of benzyl group and saturation of double bonds are achieved by catalytic hydrogenation.
  • Alkylation : The nitrogen atom is selectively alkylated with cyclopropylmethyl halides under basic conditions to install the cyclopropylmethyl group.

Reaction Conditions and Yields

Step Conditions Yield (%) Notes
Formation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one 0–10 °C, aqueous sulfuric acid, benzylamine 57% (crude) Quantitative NMR and HPLC used for purity
Reduction to alcohol NaBH4 in aqueous medium 93% High purity after reduction
Acid-catalyzed olefin formation 18% H2SO4, controlled temperature High yield (not specified) Olefin intermediate used directly
Hydrogenation and debenzylation Pd(OH)2/C, 50 psi H2, 50 °C, 48 h 89.6% Monitored by GC for completion
Alkylation with cyclopropylmethyl group Alkyl halide, base, solvent conditions vary Typically moderate to good Requires optimization for purity

These yields and conditions are derived from closely related synthetic protocols for azabicyclo compounds and adapted for the cyclopropylmethyl-substituted target.

Analytical and Research Findings

Purity and Characterization

  • Purity Assessment : Quantitative proton nuclear magnetic resonance (qNMR) and high-performance liquid chromatography (HPLC) are standard analytical methods to confirm purity at each stage.
  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the bicyclic structure and substitution pattern.
  • Physical Properties : Molecular weight is 209.33 g/mol, consistent with the molecular formula C13H23NO.

Research Applications

  • The compound’s bicyclic nitrogen-containing structure with a cyclopropylmethyl substituent is significant in medicinal chemistry, particularly in opioid receptor modulation and enzyme interaction studies.
  • Its synthesis enables exploration of biological activity related to receptor affinity and efficacy, with potential therapeutic applications.

Summary Table of Preparation Methods

Aspect Details
Core Scaffold 9-Azabicyclo[3.3.1]nonane
Key Functional Group 3-hydroxyl group
Nitrogen Substituent Cyclopropylmethyl group
Synthetic Strategy Multi-step: condensation, reduction, acid-catalyzed transformation, hydrogenation, alkylation
Typical Yields 57% to 93% per step in intermediate stages
Analytical Techniques qNMR, HPLC, GC, NMR, MS
Challenges Control of stereochemistry, selective alkylation, purification of intermediates

Analyse Chemischer Reaktionen

Types of Reactions

9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The cyclopropylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted bicyclic compounds.

Wissenschaftliche Forschungsanwendungen

9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the bicyclic structure contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Cyclopropylmethyl vs.
  • Hydroxyl vs. Carbamate/Ketone : The 3-OH group in the target compound may engage in hydrogen bonding, unlike ketone or carbamate derivatives, which are often optimized for receptor selectivity .

Pharmacological Activity

Sigma Receptor Binding

  • Comparison with 8-Azabicyclo[3.2.1]octanes: Azabicyclo[3.3.1]nonanes generally show higher conformational rigidity than 8-azabicyclo[3.2.1]octanes, leading to improved receptor subtype discrimination .

Anticancer and Cytotoxic Activity

  • Bispidine derivatives (e.g., 3,7-diazabicyclo[3.3.1]nonan-9-ones) with alkoxyalkyl or imidazolylpropyl substituents demonstrate anticancer activity via metabolic pathway modulation, with IC50 values ranging from 5–50 µM in vitro . The cyclopropylmethyl analog’s activity remains unexplored but may offer enhanced stability due to the cyclopropane ring’s metabolic resistance .

Biologische Aktivität

9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol is a bicyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, interaction with biological targets, and implications for drug development.

Chemical Structure and Properties

The compound has a molecular formula of C13H24N2O and a molecular weight of 208.34 g/mol. Its structure includes a bicyclic framework with a cyclopropylmethyl group, which may influence its biological interactions and pharmacokinetic properties.

PropertyValue
Molecular FormulaC13H24N2O
Molecular Weight208.34 g/mol
CAS Number1210972-63-6

Biological Activity

Research indicates that 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol exhibits significant biological activity, particularly in the context of neurological disorders and pain management.

  • Serotonin Transporters : The compound has been shown to inhibit serotonin reuptake by binding effectively to serotonin transporters, which could enhance serotonin levels in the synaptic cleft, potentially aiding in the treatment of depression and anxiety disorders.
  • Neurotransmitter Receptors : Preliminary studies suggest that it interacts with dopamine and norepinephrine receptors, which may contribute to its analgesic and antidepressant effects .

Case Studies

A series of studies have investigated the pharmacological effects of this compound:

  • Analgesic Effects : In animal models, administration of 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol demonstrated significant pain relief comparable to standard analgesics, indicating its potential as a non-opioid pain management option .
  • Neuroprotection : In vitro studies suggest that this compound may offer neuroprotective benefits by modulating neurotransmitter systems involved in neurodegenerative diseases .

Comparative Analysis with Related Compounds

The following table compares 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol with structurally similar compounds:

Compound NameStructure TypeUnique Features
9-Azabicyclo[3.3.1]nonaneBicyclic amineBase structure, lacks cyclopropyl group
GranisetronAntiemetic agentPrimarily used for nausea; different functional groups
9-Methyl-9-azabicyclo[3.3.1]nonaneBicyclic amineMethyl substituent; shows different pharmacological profiles

This comparative analysis highlights the unique structural features of 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol that may enhance its binding affinity and selectivity for certain biological targets compared to other compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.